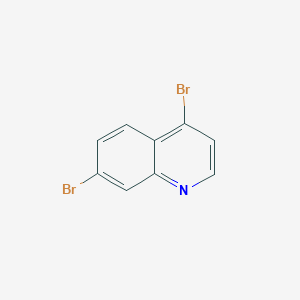

4,7-Dibromoquinoline

Description

Properties

IUPAC Name |

4,7-dibromoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARNFRFWNKSWAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596606 | |

| Record name | 4,7-Dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700871-88-1 | |

| Record name | 4,7-Dibromoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700871-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4,7-Dibromoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dibromoquinoline is a halogenated derivative of the heterocyclic aromatic compound quinoline. The presence and position of the two bromine atoms on the quinoline scaffold significantly influence its chemical reactivity, physical properties, and biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offers a plausible experimental protocol for its synthesis, and explores its potential as a bioactive molecule, particularly in the context of drug development. The structural information and reactivity of this compound make it a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications.[1]

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for its handling, characterization, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source/Method |

| Molecular Formula | C₉H₅Br₂N | - |

| Molecular Weight | 286.95 g/mol | - |

| CAS Number | 700871-88-1 | [1] |

| Appearance | White to off-white solid (Predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to be poorly soluble in water and soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General properties of similar halogenated quinolines |

Spectroscopic and Analytical Data

Accurate structural elucidation and purity assessment are critical in chemical research and drug development. The following table summarizes the predicted spectroscopic data for this compound.

| Technique | Predicted Data |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals in the aromatic region (δ 7.0-9.0 ppm). The protons on the pyridine ring (H2, H3) and the benzene ring (H5, H6, H8) will exhibit characteristic chemical shifts and coupling patterns. H2 is expected to be the most deshielded due to the adjacent nitrogen. |

| ¹³C NMR | The carbon NMR spectrum should display nine distinct signals for the nine carbon atoms. The carbons bonded to bromine (C4, C7) and the carbons in the pyridine ring will have characteristic chemical shifts. |

| IR Spectroscopy | The infrared spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C=C and C=N stretching vibrations in the aromatic system (~1400-1600 cm⁻¹), and C-Br stretching (~500-650 cm⁻¹). |

| Mass Spectrometry | The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing two bromine atoms. The molecular ion peak (M⁺) will appear as a triplet of peaks at m/z 285, 287, and 289 with a relative intensity ratio of approximately 1:2:1, corresponding to the different combinations of the ⁷⁹Br and ⁸¹Br isotopes. |

Experimental Protocols

Synthesis of this compound (Proposed)

Hypothetical Synthetic Route:

A possible precursor for the synthesis of this compound could be 3-amino-4,7-dibromobenzoic acid or a related derivative, which could then undergo a cyclization reaction to form the quinoline ring system.

General Experimental Procedure (Illustrative):

-

Precursor Synthesis: Synthesize a suitable substituted aniline, for example, through electrophilic bromination of an appropriate aniline derivative.

-

Cyclization: React the aniline precursor with a suitable three-carbon unit, such as diethyl malonate, under acidic or thermal conditions to construct the quinoline ring.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized. The crude product is extracted with an organic solvent, dried, and the solvent is removed under reduced pressure. The final product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent.

Biological Activity and Potential Applications

Quinoline and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3]

Antifungal Activity

Recent studies have highlighted the potential of dibromoquinoline compounds as potent antifungal agents. One study identified a dibromoquinoline compound, designated as 4b , which exhibited broad-spectrum antifungal activity against clinically relevant species of Candida, Cryptococcus, and Aspergillus at low concentrations.[4] Furthermore, at sub-inhibitory concentrations, this compound was shown to interfere with key virulence factors in Candida albicans, such as the formation of hyphae and biofilms.[4]

Mechanism of Action and Signaling Pathway

The proposed mechanism of antifungal action for the dibromoquinoline compound 4b involves the disruption of metal ion homeostasis.[4] Metal ions are essential cofactors for numerous enzymatic reactions and play a critical role in maintaining cellular integrity and function in fungal pathogens. By interfering with the uptake, storage, or utilization of essential metal ions, this compound could disrupt vital cellular processes, leading to fungal cell death.

The following diagram illustrates the proposed mechanism of action.

Caption: Proposed mechanism of antifungal action of this compound.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis.[1] The bromine atoms at positions 4 and 7 can be selectively functionalized through various cross-coupling reactions, such as Suzuki and Heck reactions, allowing for the introduction of diverse substituents.[1] This capability makes it a valuable scaffold for the development of libraries of novel compounds for screening in drug discovery programs, particularly for identifying potential antimalarial and anticancer agents.[1]

The following workflow illustrates the role of this compound in a drug discovery process.

References

- 1. This compound [myskinrecipes.com]

- 2. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a Novel Dibromoquinoline Compound Exhibiting Potent Antifungal and Antivirulence Activity that Targets Metal ion Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,7-Dibromoquinoline: Synthesis, Reactivity, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,7-dibromoquinoline, a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document details its fundamental properties, synthesis methodologies, key chemical reactions, and emerging roles in drug discovery, particularly in the development of novel anticancer agents.

Core Physicochemical Properties

This compound is a solid organic compound with the chemical formula C₉H₅Br₂N. Its structure consists of a quinoline core substituted with bromine atoms at the 4 and 7 positions. This substitution pattern imparts unique reactivity and physicochemical characteristics to the molecule, making it a valuable building block in the synthesis of more complex chemical entities.

| Property | Value | Reference |

| CAS Number | 700871-88-1 | [1] |

| Molecular Formula | C₉H₅Br₂N | [1] |

| Molecular Weight | 286.95 g/mol | [1] |

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. While direct bromination of quinoline can lead to a mixture of isomers, a more regioselective approach is often preferred. One such method is analogous to the Gould-Jacobs reaction, a well-established method for quinoline synthesis. This approach involves the condensation of an appropriately substituted aniline with a malonic acid derivative, followed by cyclization and subsequent functional group manipulation.

Proposed Synthesis via Gould-Jacobs Reaction Analogue

A plausible and regioselective synthesis of this compound can be adapted from the established synthesis of 4,7-dichloroquinoline, starting from 3-bromoaniline.

Experimental Protocol:

-

Condensation: A mixture of 3-bromoaniline and diethyl ethoxymethylenemalonate is heated, typically on a steam bath, to facilitate the formation of the intermediate ethyl α-carbethoxy-β-(3-bromoanilino)acrylate.

-

Cyclization: The crude intermediate from the previous step is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, and heated to approximately 250°C. This high temperature induces a thermal cyclization to form the quinoline ring system, yielding ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate.

-

Saponification and Decarboxylation: The resulting ester is then saponified using a strong base, such as sodium hydroxide, followed by acidification. The subsequent 7-bromo-4-hydroxy-3-quinolinecarboxylic acid is then decarboxylated by heating in a high-boiling point solvent to yield 7-bromo-4-hydroxyquinoline.

-

Bromination: The final step involves the conversion of the 4-hydroxyl group to a bromine atom. This can be achieved by treating 7-bromo-4-hydroxyquinoline with a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃) at elevated temperatures.

Caption: Synthetic pathway for this compound.

Key Reactions of this compound

The presence of two bromine atoms at positions 4 and 7, which have different reactivities, makes this compound a versatile substrate for various cross-coupling reactions, enabling the introduction of diverse functionalities. The bromine at the 4-position is generally more reactive towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions than the bromine at the 7-position.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be selectively functionalized at the 4-position under carefully controlled conditions.

General Experimental Protocol for Monosubstitution:

-

To a reaction vessel, add this compound (1 equivalent), the desired boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.02-0.05 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2-3 equivalents).

-

The reaction is typically carried out in a solvent system such as a mixture of 1,4-dioxane and water or toluene and water.

-

The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80°C to 110°C until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Caption: General workflow for Suzuki-Miyaura coupling.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction allows for the formation of a carbon-carbon bond between this compound and an alkene. Similar to the Suzuki coupling, regioselective reaction at the 4-position is often achievable.

General Experimental Protocol:

-

In a reaction vessel, combine this compound (1 equivalent), the alkene (1.2-2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand (if required), and a base (e.g., Et₃N, K₂CO₃).

-

The reaction is typically performed in a polar aprotic solvent such as DMF or NMP.

-

The mixture is degassed and heated under an inert atmosphere at a temperature ranging from 80°C to 140°C.

-

Reaction progress is monitored by TLC or GC-MS.

-

After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The product is purified by column chromatography.

Biological Significance and Signaling Pathways

Derivatives of 4,7-disubstituted quinolines have emerged as a promising class of compounds in drug discovery, exhibiting a range of biological activities, most notably as anticancer agents. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Inhibition of EGFR Signaling Pathway

Several 4,7-disubstituted quinoline derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in the development and progression of various cancers. Overactivation of the EGFR signaling pathway leads to uncontrolled cell growth and proliferation.

Caption: EGFR signaling pathway and its inhibition.

Induction of Autophagy via ATG5 Stabilization

Recent studies have revealed that certain 4,7-disubstituted quinoline derivatives can induce autophagy in cancer cells by targeting and stabilizing the Autophagy-Related 5 (ATG5) protein.[2] Autophagy is a cellular self-degradation process that can lead to programmed cell death in cancer cells when excessively activated.

Caption: ATG5-mediated autophagy induction pathway.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, providing a scaffold for the development of a wide range of functionalized quinoline derivatives. Its differential reactivity at the 4 and 7 positions allows for selective chemical modifications, making it an attractive starting material for creating libraries of novel compounds. The demonstrated biological activities of its derivatives, particularly in the context of cancer therapy through the modulation of critical signaling pathways, highlight the significant potential of this compound in drug discovery and development. Further exploration of its chemical space is warranted to uncover new therapeutic agents with improved efficacy and novel mechanisms of action.

References

Spectroscopic Profile of 4,7-Dibromoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,7-dibromoquinoline, a key intermediate in various synthetic applications, particularly in the development of pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended to serve as a valuable resource for the structural elucidation and characterization of this and related compounds.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below. These values are compiled from typical spectral data for bromo-substituted quinoline derivatives and should be considered as reference values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.8 | d | ~4.5 |

| H-3 | ~7.5 | d | ~4.5 |

| H-5 | ~8.2 | d | ~2.0 |

| H-6 | ~7.8 | dd | ~9.0, 2.0 |

| H-8 | ~8.0 | d | ~9.0 |

¹³C NMR (Carbon-13 NMR) Data

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~151 |

| C-3 | ~123 |

| C-4 | ~138 (quaternary) |

| C-4a | ~149 (quaternary) |

| C-5 | ~129 |

| C-6 | ~130 |

| C-7 | ~120 (quaternary) |

| C-8 | ~128 |

| C-8a | ~147 (quaternary) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1585 | Strong | C=C stretching in the aromatic ring |

| 1500-1400 | Strong | C=C stretching in the aromatic ring |

| ~850 | Strong | C-H out-of-plane bending |

| ~750 | Strong | C-Br stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 285 | ~98 | [M+2]⁺ |

| 287 | ~100 | [M+4]⁺ |

| 283 | ~50 | [M]⁺ |

| 204 | Variable | [M-Br]⁺ |

| 125 | Variable | [M-2Br]⁺ |

Note: The mass spectrum of a dibrominated compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance. This results in three peaks for the molecular ion cluster (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

The tube is capped and gently agitated to ensure complete dissolution and homogeneity of the sample.

¹H NMR Spectrum Acquisition:

-

The NMR spectrometer is tuned and locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

A standard one-pulse ¹H NMR experiment is performed. Key parameters such as the spectral width, acquisition time, relaxation delay, and the number of scans are optimized to obtain a spectrum with a good signal-to-noise ratio.

¹³C NMR Spectrum Acquisition:

-

A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum and enhance the signal-to-noise ratio.

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Spectrum Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

-

A small amount of the this compound sample is introduced into the mass spectrometer, often via a direct insertion probe.

-

The sample is vaporized by heating in the ion source.

-

The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection:

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum.

Visualization

The logical workflow for the spectroscopic analysis of a chemical compound like this compound is illustrated in the diagram below.

Caption: Workflow for Spectroscopic Analysis of this compound.

Solubility of 4,7-Dibromoquinoline: A Technical Guide for Researchers

An In-depth Examination of the Physicochemical Properties and Experimental Solubility Determination of 4,7-Dibromoquinoline and its Analogs

Introduction

This compound is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. Its structural characteristics, featuring bromine atoms at the 4 and 7 positions, make it a compound of interest for researchers in medicinal chemistry and materials science. Understanding the solubility of this compound in common organic solvents is a critical prerequisite for its application in synthesis, purification, formulation, and various screening assays. This technical guide provides a comprehensive overview of the available solubility data for a close structural analog, 4,7-dichloroquinoline, and presents a detailed experimental protocol for solubility determination.

Quantitative Solubility Data for a Structural Analog: 4,7-Dichloroquinoline

A thorough search of scientific literature and chemical databases did not yield quantitative solubility data for this compound. However, data is available for the closely related structural analog, 4,7-dichloroquinoline, where the bromine atoms are replaced by chlorine atoms. This data provides a valuable estimation of the solubility behavior of this compound, as the two compounds share the same substitution pattern and similar electronic properties. Generally, quinoline derivatives exhibit good solubility in a range of organic solvents.[1]

The following table summarizes the experimental mole fraction solubility of 4,7-dichloroquinoline in five common organic solvents at various temperatures.[2] Additionally, qualitative solubility in chloroform has also been reported.

| Solvent | Temperature (°C) | Temperature (K) | Mole Fraction Solubility (10³x) |

| Water | 25.05 | 298.2 | 0.0001 |

| 35.05 | 308.2 | 0.0002 | |

| 45.05 | 318.2 | 0.0003 | |

| 55.05 | 328.2 | 0.0004 | |

| 60.05 | 333.2 | 0.0005 | |

| Ethanol | 25.05 | 298.2 | 11.3 |

| 35.05 | 308.2 | 22.4 | |

| 45.05 | 318.2 | 56.4 | |

| 55.05 | 328.2 | 135.3 | |

| 60.05 | 333.2 | 208.3 | |

| Tetrahydrofuran | 25.05 | 298.2 | 240.2 |

| 35.05 | 308.2 | 307.3 | |

| 45.05 | 318.2 | 390.4 | |

| 55.05 | 328.2 | 489.8 | |

| 60.05 | 333.2 | 555.6 | |

| Acetonitrile | 25.05 | 298.2 | 10.7 |

| 35.05 | 308.2 | 16.5 | |

| 45.05 | 318.2 | 25.8 | |

| 55.05 | 328.2 | 39.8 | |

| 60.05 | 333.2 | 49.6 | |

| Acetone | 25.05 | 298.2 | 68.9 |

| 35.05 | 308.2 | 96.6 | |

| 45.05 | 318.2 | 134.1 | |

| 55.05 | 328.2 | 185.3 | |

| 60.05 | 333.2 | 223.1 | |

| Chloroform | Not Specified | Not Specified | 50 mg/mL |

As observed from the data, the solubility of 4,7-dichloroquinoline increases with temperature in all tested solvents.[2] It exhibits the highest solubility in tetrahydrofuran and the lowest in water.[2] This trend is expected, as the aromatic and halogenated structure of the quinoline derivative imparts a significant non-polar character, leading to better solubility in organic solvents compared to the highly polar water.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for the experimental determination of the thermodynamic (equilibrium) solubility of a solid organic compound like this compound in various organic solvents. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.

1. Materials and Equipment:

-

Compound of Interest: this compound (solid, high purity)

-

Solvents: A range of common organic solvents of analytical grade (e.g., ethanol, methanol, acetone, acetonitrile, tetrahydrofuran, chloroform, toluene, etc.)

-

Apparatus:

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker bath or incubator with temperature control

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm pore size, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Centrifuge (optional)

-

2. Experimental Workflow Diagram:

Caption: Workflow for the experimental determination of solubility.

3. Detailed Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature.

-

Agitate the vials for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Centrifugation can be used to facilitate this process.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

-

Accurately dilute the filtered supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to generate a calibration curve.

-

Analyze the diluted sample solutions under the same conditions.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by taking the dilution factor into account.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mole fraction.

-

Conclusion

References

The Medicinal Chemistry of 4,7-Dibromoquinoline: A Scaffold for Novel Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Among its halogenated derivatives, 4,7-dibromoquinoline presents a versatile starting point for the synthesis of novel therapeutic agents. Its two reactive bromine atoms at positions C4 and C7 offer opportunities for selective functionalization, enabling the exploration of diverse chemical space and the development of compounds with tailored pharmacological profiles. This technical guide provides an in-depth overview of the potential applications of this compound in medicinal chemistry, with a focus on its anticancer properties.

Synthetic Strategies: Derivatization of the this compound Core

The this compound scaffold serves as a key intermediate for the synthesis of a variety of disubstituted quinoline derivatives. The differential reactivity of the bromine atoms at the C4 and C7 positions can be exploited to achieve selective substitution. Common synthetic methodologies include palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

A prevalent strategy involves the initial nucleophilic aromatic substitution (SNA_r_) at the more reactive C4 position, followed by a subsequent cross-coupling reaction at the C7 position. This allows for the introduction of a diverse range of substituents, including aryl, heteroaryl, and amino moieties, leading to the generation of extensive compound libraries for biological screening.

Anticancer Activity of 4,7-Disubstituted Quinoline Derivatives

Recent studies have highlighted the potent antiproliferative activity of 4,7-disubstituted quinoline derivatives against various human cancer cell lines. A notable series of compounds, synthesized from a related 4-chloro-7-hydroxyquinoline precursor, has demonstrated significant cytotoxicity, with IC50 values in the sub-micromolar to low micromolar range.[1]

Table 1: Anticancer Activity of Representative 4,7-Disubstituted Quinoline Derivatives [1]

| Compound ID | R1 (at C4) | R2 (at C7) | HCT-116 IC50 (µM) | HepG2 IC50 (µM) | BCG-823 IC50 (µM) | A549 IC50 (µM) | A2780 IC50 (µM) |

| 10c | N-(3-nitrophenyl)amino | 3,4,5-trimethoxybenzyloxy | <5.0 | <5.0 | <5.0 | <5.0 | <5.0 |

| 10g | N-(3-nitrophenyl)amino | 4-methoxybenzyloxy | <5.0 | <5.0 | <5.0 | <5.0 | <5.0 |

| 10i | N-(3-nitrophenyl)amino | 3-methoxybenzyloxy | <5.0 | <5.0 | <5.0 | <5.0 | <5.0 |

| 10j | N-(3-nitrophenyl)amino | 2-methoxybenzyloxy | <5.0 | <5.0 | <5.0 | <5.0 | <5.0 |

| 10k | N-(3-nitrophenyl)amino | 3,4,5-trimethoxybenzyloxy | 0.35 | 1.98 | 0.60 | 0.39 | 0.67 |

Mechanism of Action: Induction of Autophagy

The anticancer activity of certain 4,7-disubstituted quinoline derivatives has been linked to the induction of autophagy, a cellular self-degradation process that can lead to programmed cell death in cancer cells. One of the most potent compounds, 10k , was found to inhibit colorectal cancer growth by inducing autophagy through the stabilization of Autophagy Related 5 (ATG5), a key protein in the autophagy pathway.[1]

Caption: Autophagy induction pathway highlighting ATG5 stabilization by a 4,7-disubstituted quinoline.

Experimental Protocols

Synthesis of 4,7-Disubstituted Quinoline Derivatives

The following is a general experimental workflow for the synthesis of 4,7-disubstituted quinolines starting from this compound. This multi-step synthesis typically involves a nucleophilic aromatic substitution followed by a Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for the synthesis of 4,7-disubstituted quinolines.

Detailed Protocol for Suzuki-Miyaura Coupling of a Bromoquinoline:

This protocol provides a general guideline and may need optimization for specific substrates.

-

Reaction Setup: In a flame-dried Schlenk flask or microwave vial, combine the bromoquinoline (1.0 equiv.), the boronic acid or its pinacol ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv.).

-

Solvent Addition and Degassing: Add the chosen solvent system (e.g., dioxane/water 4:1). Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C, protected from light.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting a dose-response curve.

Apoptosis Detection: DNA Laddering Assay

DNA fragmentation is a hallmark of apoptosis. This assay detects the cleavage of genomic DNA into internucleosomal fragments.

Protocol:

-

Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.

-

Cell Lysis: Harvest the cells and lyse them using a lysis buffer containing a non-ionic detergent.

-

DNA Extraction: Isolate the DNA from the cell lysate, typically by phenol-chloroform extraction followed by ethanol precipitation.

-

RNase Treatment: Treat the DNA sample with RNase A to remove any contaminating RNA.

-

Proteinase K Treatment: Subsequently, treat with Proteinase K to digest cellular proteins.

-

Agarose Gel Electrophoresis: Load the purified DNA samples onto an agarose gel (typically 1.5-2.0%) containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe).

-

Visualization: Visualize the DNA fragments under UV light. The presence of a "ladder" of DNA fragments in multiples of approximately 180-200 base pairs is indicative of apoptosis.

Target-Based Assay: Topoisomerase I Inhibition

Some quinoline derivatives are known to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair.

Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I assay buffer, and purified human topoisomerase I enzyme.

-

Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a positive control (e.g., camptothecin) and a negative control (no enzyme).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

-

Visualization and Analysis: Stain the gel with a DNA-intercalating dye and visualize under UV light. A compound that inhibits topoisomerase I will prevent the conversion of supercoiled DNA to its relaxed form, resulting in a higher proportion of the supercoiled DNA band compared to the control.

Structure-Activity Relationship (SAR)

The biological activity of 4,7-disubstituted quinolines is highly dependent on the nature of the substituents at the C4 and C7 positions. The following diagram illustrates a simplified logical flow of the structure-activity relationships observed for some anticancer quinoline derivatives.

Caption: Logical flow of structure-activity relationships for substituted quinolines.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. The strategic derivatization of its C4 and C7 positions has led to the discovery of potent anticancer agents with defined mechanisms of action, such as the induction of autophagy. The synthetic accessibility and the potential for diverse functionalization make the 4,7-disubstituted quinoline scaffold a promising area for further investigation in the quest for novel and effective therapeutic agents. This guide provides a foundational understanding and practical protocols to aid researchers in the exploration of this promising chemical space.

References

4,7-Dibromoquinoline: A Versatile Heterocyclic Scaffold for Scientific Advancement

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4,7-Dibromoquinoline, a halogenated heterocyclic aromatic compound, has emerged as a pivotal building block in the realms of medicinal chemistry and materials science. Its unique structural framework, characterized by two bromine atoms at positions 4 and 7 of the quinoline ring, offers reactive sites for a variety of cross-coupling reactions, enabling the synthesis of a diverse array of functionalized molecules. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a focus on its utility in the development of kinase inhibitors and other bioactive compounds.

Core Physicochemical Properties

| Property | Value |

| CAS Number | 700871-88-1[1] |

| Molecular Formula | C₉H₅Br₂N[1] |

| Molecular Weight | 286.95 g/mol [1] |

Spectral Data:

While specific spectra for this compound were not found in the provided search results, the expected spectral characteristics can be inferred from related structures.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons on the quinoline core. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the bromine atoms and the nitrogen atom.

-

¹³C NMR: The carbon NMR spectrum would display nine signals corresponding to the carbons of the quinoline ring. The carbons bearing the bromine atoms (C4 and C7) would exhibit characteristic shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the quinoline core, and C-Br stretching vibrations.

Synthesis of this compound

A definitive, detailed experimental protocol for the direct synthesis of this compound was not identified in the available literature. However, general methods for the synthesis of brominated quinolines often involve either the Skraup synthesis starting from a dibromoaniline or the direct bromination of the quinoline core. The latter approach requires careful control of reaction conditions to achieve the desired regioselectivity.

Key Applications in Organic Synthesis

The strategic placement of two bromine atoms on the quinoline scaffold makes this compound a highly versatile precursor for the synthesis of complex organic molecules through various palladium-catalyzed cross-coupling reactions. These reactions allow for the selective formation of new carbon-carbon and carbon-nitrogen bonds at the 4- and 7-positions.

Experimental Protocols for Cross-Coupling Reactions

Detailed experimental protocols for the application of this compound in the following key cross-coupling reactions are provided as generalized procedures, which should be optimized for specific substrates and reaction scales.

1. Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the quinoline core and various aryl or vinyl groups.

Experimental Workflow:

Workflow for Suzuki-Miyaura Coupling

General Procedure: To a flame-dried flask under an inert atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (2.2-2.5 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (0.05-0.10 equiv), and a base like sodium carbonate (4.0 equiv). Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water. Heat the reaction mixture with stirring at a temperature ranging from 80 to 100 °C until the starting material is consumed, as monitored by thin-layer chromatography (TLC). After cooling to room temperature, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography to yield the 4,7-disubstituted quinoline.

2. Buchwald-Hartwig Amination:

This reaction enables the formation of carbon-nitrogen bonds, providing access to a wide range of amino-substituted quinolines.

Experimental Workflow:

Workflow for Buchwald-Hartwig Amination

General Procedure: In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv), the desired amine (2.2-2.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or SPhos), and a strong base such as sodium tert-butoxide (NaOtBu). Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the mixture is heated, typically between 80 and 110 °C. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled, quenched, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The resulting crude product is then purified by column chromatography.

3. Sonogashira Coupling:

The Sonogashira coupling is employed to introduce alkyne moieties onto the quinoline core, leading to the formation of C(sp²)-C(sp) bonds.

Experimental Workflow:

Workflow for Sonogashira Coupling

General Procedure: To a solution of this compound (1.0 equiv) in a suitable degassed solvent (e.g., THF or DMF), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv), a copper(I) co-catalyst like CuI (0.05-0.10 equiv), and a base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), are added. The terminal alkyne (2.2-2.5 equiv) is then added, and the reaction is stirred at room temperature or with gentle heating. The reaction is monitored by TLC for the disappearance of the starting material. After completion, the reaction mixture is typically filtered to remove the amine hydrohalide salt, and the solvent is evaporated. The residue is then taken up in an organic solvent, washed, dried, and concentrated. Purification by column chromatography affords the desired alkynylated quinoline.

Biological Significance: 4,7-Disubstituted Quinolines as Kinase Inhibitors

The quinoline scaffold is a privileged structure in medicinal chemistry and is found in numerous FDA-approved drugs. Derivatives of 4,7-disubstituted quinolines have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

Notably, derivatives of 4-aminoquinoline have been extensively investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) kinases.[2][3] These receptors play crucial roles in cancer cell proliferation, survival, and angiogenesis.

Antiproliferative Activity of 4,7-Disubstituted Quinoline Derivatives:

Several studies have demonstrated the potent anticancer activity of 4,7-disubstituted quinoline derivatives. For instance, a series of N-(3-nitrophenyl)-7-((3,4,5-trimethoxybenzyl)oxy)quinolin-4-amine derivatives displayed significant antiproliferative activity against various human tumor cell lines.[4]

| Compound | HCT-116 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | BCG-823 IC₅₀ (µM) | A549 IC₅₀ (µM) | A2780 IC₅₀ (µM) |

| 10k | 0.35 | 1.98 | 0.60 | 0.39 | 0.67 |

Data from Bioorg. Chem. 2022, 127, 105998.[4]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and activates its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which ultimately regulate cellular processes like proliferation, survival, and migration.[2]

Inhibition of the EGFR Signaling Pathway

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels. Ligand binding (e.g., VEGF-A) leads to receptor dimerization and autophosphorylation, activating downstream pathways such as the PLCγ/PKC/MAPK and PI3K/AKT cascades, which promote endothelial cell proliferation, migration, and survival.[3]

Inhibition of the VEGFR Signaling Pathway

Conclusion

This compound stands as a valuable and versatile heterocyclic building block with significant potential in the synthesis of complex organic molecules. Its utility is particularly evident in the field of drug discovery, where it serves as a key intermediate for the development of potent kinase inhibitors targeting critical signaling pathways in cancer. The strategic functionalization of the 4- and 7-positions through robust cross-coupling methodologies provides a powerful platform for the generation of novel therapeutic agents and advanced materials. Further exploration of the synthesis and reactivity of this compound is poised to unlock new avenues for scientific innovation.

References

- 1. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. rsc.org [rsc.org]

- 4. Synthesis of novel 4,7-disubstituted quinoline derivatives as autophagy inducing agents via targeting stabilization of ATG5 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Legacy of Quinoline: A Technical Guide to its Discovery and Synthesis Methods

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, stands as a cornerstone in the fields of medicinal chemistry, materials science, and organic synthesis. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its remarkable versatility and prevalence in a vast number of biologically active compounds have spurred the development of a rich and diverse array of synthetic methodologies over the past century and a half. This in-depth technical guide provides a comprehensive exploration of the discovery and history of the core methods of quinoline synthesis. It offers detailed experimental protocols for key reactions, a comparative analysis of their quantitative data, and visualizations of the reaction pathways to serve as a vital resource for professionals in research and drug development.

A Historical Overview of Key Quinoline Syntheses

The late 19th century witnessed a flurry of groundbreaking discoveries that laid the foundation for modern quinoline chemistry. These classical named reactions, born from the burgeoning dye and pharmaceutical industries, remain fundamental to the construction of the quinoline core. The following table provides a historical timeline and a brief description of these pivotal methods.

| Synthesis Method | Year of Discovery | Discoverer(s) | Brief Description |

| Skraup Synthesis | 1880 | Zdenko Hans Skraup | Reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. |

| Doebner-von Miller Reaction | 1881 | Oskar Döbner & Wilhelm von Miller | A modification of the Skraup synthesis using α,β-unsaturated carbonyl compounds. |

| Friedländer Synthesis | 1882 | Paul Friedländer | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. |

| Conrad-Limpach-Knorr Synthesis | 1887 | Max Conrad, Leonhard Limpach & Ludwig Knorr | Reaction of anilines with β-ketoesters, yielding either 4-hydroxyquinolines or 2-hydroxyquinolines depending on reaction conditions. |

| Combes Synthesis | 1888 | Alphonse Combes | Acid-catalyzed condensation of an aniline with a β-diketone. |

Comparative Analysis of Classical Quinoline Synthesis Methods

The choice of a particular synthetic method depends on several factors, including the desired substitution pattern on the quinoline ring, the availability and stability of starting materials, and the desired reaction scale. The following table summarizes key quantitative data for the classical synthesis methods, offering a basis for comparison.

| Synthesis Method | Typical Reactants | Typical Catalyst/Reagent | Reaction Temperature (°C) | Typical Reaction Time | Typical Yield (%) |

| Skraup Synthesis | Aniline, Glycerol | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | 140-150 | 3-4 hours | Low to Moderate |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Strong Acid (e.g., HCl, H₂SO₄) | Reflux | 4-6 hours | Moderate |

| Friedländer Synthesis | 2-Aminoaryl Ketone/Aldehyde, α-Methylene Carbonyl | Acid or Base | 70 - Reflux | 30 min - 3 hours | Good to Excellent |

| Conrad-Limpach Synthesis | Aniline, β-Ketoester | None (thermal) or Acid | 250-260 (cyclization) | 10-15 min (cyclization) | 85-95[1] |

| Knorr Synthesis (2-hydroxyquinoline) | β-Ketoanilide | Concentrated H₂SO₄ | ~100 | Variable | Good |

| Combes Synthesis | Aniline, β-Diketone | Strong Acid (e.g., H₂SO₄, PPA) | 100-140 | Variable | Good |

Detailed Experimental Protocols

The following sections provide detailed, step-by-step experimental protocols for the key classical quinoline synthesis methods.

Skraup Synthesis of Quinoline

This method is one of the oldest and most straightforward routes to the parent quinoline ring.[2]

Materials:

-

Aniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene (or another suitable oxidizing agent)

-

Ferrous sulfate heptahydrate (as a moderator)

-

Sodium hydroxide solution (for neutralization)

-

Water

Procedure:

-

In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol in a large, robust reaction vessel equipped with a reflux condenser and a mechanical stirrer.[3]

-

Add the ferrous sulfate heptahydrate to the mixture.

-

Heat the reaction mixture gently in an oil bath to a temperature of 140-150°C.[4] The reaction is highly exothermic and may require cooling to control the temperature.

-

Maintain the temperature for 3-4 hours.[4]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.[4]

-

Perform steam distillation to isolate the crude quinoline.[4]

-

Separate the quinoline layer from the aqueous layer in the distillate and purify by distillation, collecting the fraction boiling at 235-237°C.[4]

Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)

This reaction is a versatile modification of the Skraup synthesis that allows for the preparation of substituted quinolines.

Materials:

-

Aniline

-

Crotonaldehyde

-

6 M Hydrochloric acid

-

Toluene

-

Concentrated Sodium hydroxide solution

-

Dichloromethane or Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

-

Heat the mixture to reflux.

-

In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

-

Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[4]

-

After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.[4]

-

Upon completion, allow the mixture to cool to room temperature.

-

Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

Friedländer Synthesis of a Substituted Quinoline

Known for its high yields and versatility, the Friedländer synthesis is a powerful tool for creating a wide variety of quinoline derivatives.[3]

Materials:

-

2-Aminoaryl ketone or aldehyde (1 mmol)

-

α-Methylene carbonyl compound (1.2 mmol)

-

Catalyst (e.g., p-toluenesulfonic acid, iodine, or a reusable nanocatalyst)

-

Solvent (e.g., ethanol, or solvent-free)

Procedure (using a reusable nanocatalyst):

-

In a reaction vessel, combine the 2-aminoaryl ketone (1 mmol), the α-methylene carbonyl compound (1.2 mmol), and the nanocatalyst (e.g., Fe₃O₄-supported ionic liquid, 0.02 g).[5]

-

If not performing the reaction solvent-free, add a suitable solvent such as ethanol (5 mL).[5]

-

Heat the mixture with stirring to the appropriate temperature (e.g., 90°C for solvent-free conditions) and for the required time, monitoring the reaction by TLC.[5]

-

Upon completion, cool the reaction mixture. If a solid catalyst was used, it can often be recovered by filtration or magnetic separation for reuse.

-

If a solvent was used, remove it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Conrad-Limpach Synthesis of 4-Hydroxy-2-methylquinoline

This two-step synthesis provides a reliable route to 4-hydroxyquinolines.

Step 1: Formation of Ethyl β-anilinocrotonate Materials:

-

Aniline

-

Ethyl acetoacetate

-

Glacial acetic acid (catalyst)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve aniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

Cool the mixture to room temperature and remove the solvent under reduced pressure. The crude ethyl β-anilinocrotonate can often be used in the next step without further purification.

Step 2: Thermal Cyclization to 4-Hydroxy-2-methylquinoline Materials:

-

Crude ethyl β-anilinocrotonate

-

High-boiling inert solvent (e.g., Dowtherm A or mineral oil)

-

Petroleum ether

Procedure:

-

In a three-necked round-bottomed flask equipped with a dropping funnel, a mechanical stirrer, and an air condenser, place the high-boiling solvent and heat it to reflux (typically 250-260°C).[2][6]

-

Add the crude ethyl β-anilinocrotonate rapidly through the dropping funnel.[6]

-

Continue stirring and refluxing for 10-15 minutes after the addition is complete.[6]

-

Allow the mixture to cool to room temperature, which should cause the product to precipitate.

-

Add petroleum ether to aid in the precipitation and collect the solid by vacuum filtration.

-

Wash the solid with petroleum ether and recrystallize from a suitable solvent like ethanol to obtain pure 2-methyl-4-hydroxyquinoline.[6]

Knorr Synthesis of 2-Hydroxyquinoline

A variation of the Conrad-Limpach-Knorr synthesis, this method specifically targets 2-hydroxyquinolines.[1]

Materials:

-

β-Ketoanilide (e.g., acetoacetanilide)

-

Concentrated Sulfuric Acid

Procedure:

-

Carefully add the β-ketoanilide portion-wise to an excess of cold (ice-bath) concentrated sulfuric acid with stirring.

-

Allow the mixture to stand at room temperature or gently warm it (e.g., to around 100°C) for a specified time, monitoring the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the 2-hydroxyquinoline.

-

Collect the solid product by filtration, wash it with water, and recrystallize from a suitable solvent (e.g., ethanol).

Combes Synthesis of 2,4-Dimethylquinoline

This method is particularly useful for the synthesis of 2,4-disubstituted quinolines.[7]

Materials:

-

Aniline

-

Acetylacetone (a β-diketone)

-

Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

Procedure:

-

In a reaction flask, mix aniline and acetylacetone.

-

Slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid) to the mixture, ensuring adequate cooling.

-

Heat the reaction mixture, typically in the range of 100-140°C.

-

Monitor the reaction progress by a suitable method (e.g., Thin Layer Chromatography).

-

Once the reaction is complete, cool the mixture and carefully pour it onto ice.

-

Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Reaction Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations of these classical quinoline synthesis methods.

Caption: General workflow of the Skraup Synthesis.

Caption: Logical flow of the Doebner-von Miller Reaction.

Caption: Alternative pathways of the Friedländer Synthesis.

Caption: Temperature-dependent pathways of the Conrad-Limpach-Knorr Synthesis.

References

The Regioselective Reactivity of Bromine Atoms in 4,7-Dibromoquinoline: A Technical Guide for Synthetic Chemists

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,7-Dibromoquinoline is a versatile heterocyclic building block in medicinal chemistry and materials science. The presence of two bromine atoms at electronically distinct positions—C4 and C7—offers the potential for selective functionalization, enabling the synthesis of a diverse array of complex molecules. This technical guide provides an in-depth analysis of the differential reactivity of these two bromine atoms in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Detailed experimental protocols, quantitative data, and mechanistic pathway visualizations are presented to aid researchers in the strategic design and execution of synthetic routes involving this important scaffold.

Introduction: The Quinoline Core and the Influence of Halogen Substitution

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The introduction of halogen atoms, particularly bromine, onto the quinoline ring system provides crucial handles for further molecular elaboration through various cross-coupling and substitution reactions. In the case of this compound, the two bromine atoms exhibit distinct chemical reactivity due to their different electronic environments.

The bromine atom at the C4 position is significantly more reactive towards nucleophilic attack and oxidative addition in palladium-catalyzed cycles. This heightened reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom in the quinoline ring, which polarizes the C4-Br bond and stabilizes the intermediates formed during substitution or coupling reactions. In contrast, the bromine atom at the C7 position, located on the benzenoid ring, is less activated and generally requires more forcing reaction conditions to participate in similar transformations. This differential reactivity is a key feature that can be exploited for the regioselective synthesis of mono-substituted quinoline derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[3] For this compound, these reactions can be controlled to selectively functionalize the C4 or C7 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[4] In the case of dihaloquinolines, the more reactive halogen can be selectively coupled. For instance, in the related 4,7-dichloroquinoline, Suzuki coupling with phenylboronic acid preferentially occurs at the C4 position.[5] A similar regioselectivity is expected for this compound.

Table 1: Suzuki-Miyaura Coupling of Bromoquinolines

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Product | Yield (%) | Reference |

| 7-Bromo-4-hydroxy-2-phenylquinoline | Arylboronic acid | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 7-Aryl-4-hydroxy-2-phenylquinoline | - | [6] |

| 4,7-Dichloroquinoline | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water | 100 | 7-Chloro-4-phenylquinoline | 78 | [5] |

-

To a solution of the bromoquinoline (1.0 equiv) and the corresponding boronic acid (1.2 equiv) in a 3:1 mixture of toluene and water is added K₂CO₃ (2.0 equiv).

-

The mixture is degassed with argon for 15 minutes.

-

Pd(OAc)₂ (0.05 equiv) is then added, and the mixture is heated to 100 °C under an argon atmosphere.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[7][8] The higher reactivity of the C4-Br bond in this compound allows for selective alkynylation at this position under controlled conditions.

Table 2: Sonogashira Coupling of Haloquinolines

| Substrate | Coupling Partner | Catalyst/Co-catalyst | Base | Solvent | Temp. (°C) | Product | Yield (%) | Reference |

| 2-Amino-3-bromopyridines | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 80 | 2-Amino-3-alkynylpyridines | 70-95 | [5] |

| 4,5-Dibromo-6H-1,2-oxazines | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | RT | 4-Alkynyl-5-bromo-6H-1,2-oxazines | - | [9] |

-

To a solution of the bromoquinoline (1.0 equiv) in a suitable solvent such as toluene or DMF are added the terminal alkyne (1.2 equiv), a base such as triethylamine (2.0 equiv), and CuI (0.05 equiv).

-

The mixture is degassed with argon for 15 minutes.

-

PdCl₂(PPh₃)₂ (0.02 equiv) is then added, and the reaction is stirred at the desired temperature (room temperature to 80 °C) under an argon atmosphere.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[10] This reaction is highly valuable for the synthesis of arylamines, which are common motifs in pharmaceuticals. Selective amination at the C4 position of this compound can be achieved.

Table 3: Buchwald-Hartwig Amination of Haloquinolines

| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Product | Yield (%) | Reference |

| 2-Bromo-13α-estrone 3-benzyl ether | Benzophenone imine | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 (MW) | 2-(Benzhydrylideneamino)-13α-estrone 3-benzyl ether | High | [11] |

| Aryl Halides | Primary/Secondary Amines | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-100 | Aryl Amines | - | [10] |

-

A mixture of the bromoquinoline (1.0 equiv), the amine (1.2 equiv), a base such as sodium tert-butoxide (1.4 equiv), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with BINAP or Pd(OAc)₂ with X-Phos) is prepared in a reaction vessel.

-

The vessel is purged with argon, and a degassed solvent such as toluene or dioxane is added.

-

The reaction mixture is heated to the desired temperature (typically 80-110 °C) under an argon atmosphere.

-

The reaction is monitored by TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and filtered through a pad of Celite.

-

The filtrate is concentrated, and the crude product is purified by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring in quinoline makes the C4 position susceptible to nucleophilic aromatic substitution (SNAr). This provides a direct method for introducing heteroatom nucleophiles.

Amination

Direct substitution of the C4-bromine with amines is a common strategy for the synthesis of 4-aminoquinolines, a class of compounds with significant antimalarial activity.[1][12] This reaction is often carried out at elevated temperatures, and an excess of the amine can serve as both the nucleophile and the base.

Table 4: Nucleophilic Aromatic Substitution of Dihaloquinolines with Amines

| Substrate | Nucleophile | Base | Solvent | Temp. (°C) | Product | Yield (%) | Reference |

| 4,7-Dichloroquinoline | p-(Diethylaminomethyl)benzylamine | K₂CO₃ / Et₃N | NMP | - | 7-Chloro-N-(4-((diethylamino)methyl)benzyl)quinolin-4-amine | 57 | [12] |

| 4,7-Dichloroquinoline | Various Amines | - | Ethanol/DMSO | 140-180 (MW) | 4-Amino-7-chloroquinolines | 80-95 | [13] |

| 4,7-Dibromo[1][6][14]thiadiazolo[3,4-d]pyridazine | Morpholine | - | MeCN | RT | 4-Bromo-7-morpholino[...] | Good | [15] |

-

A mixture of this compound (1.0 equiv) and the desired amine (2.0-5.0 equiv) is heated in a suitable solvent (e.g., ethanol, NMP, or neat) in a sealed tube.

-

The reaction is heated to a temperature between 100-150 °C for several hours.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent and washed with water to remove excess amine and any salts.

-

The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

Conclusion

The differential reactivity of the bromine atoms in this compound provides a powerful platform for the regioselective synthesis of a wide range of functionalized quinoline derivatives. The C4 position is markedly more susceptible to both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution due to the electronic influence of the quinoline nitrogen. By carefully selecting the reaction conditions, chemists can selectively target either the C4 or the C7 position, enabling the construction of complex molecules with precise control over substituent placement. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in drug discovery and materials science who wish to leverage the synthetic potential of this compound.

References

- 1. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 3. benchchem.com [benchchem.com]

- 4. ocf.berkeley.edu [ocf.berkeley.edu]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. real.mtak.hu [real.mtak.hu]

- 12. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 13. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical studies on the electronic structure of 4,7-Dibromoquinoline

An In-depth Technical Guide on the Theoretical Studies of the Electronic Structure of 4,7-Dibromoquinoline

This technical guide provides a comprehensive overview of the theoretical methodologies employed to investigate the electronic structure of this compound. While specific experimental and extensive theoretical data for this compound is not widely available in the reviewed literature, this document outlines established computational protocols based on studies of similar quinoline derivatives.[1] These methodologies are crucial for understanding the molecule's electronic properties, reactivity, and potential as a pharmacophore in drug design.

Introduction to the Significance of Quinoline Derivatives

Quinoline and its derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the quinoline scaffold, such as through bromination, can significantly alter its electronic properties and, consequently, its biological efficacy. Theoretical studies, particularly those employing quantum chemical calculations, are powerful tools for elucidating the structure-activity relationships of these compounds. By predicting molecular geometry, electronic structure, and spectroscopic properties, computational methods can guide the synthesis of more potent and selective therapeutic agents.

Experimental Protocols: Computational Analysis Workflow

The following section details a standardized workflow for the quantum chemical analysis of this compound, based on common practices for other quinoline derivatives.[1]

2.1. Molecular Geometry Optimization

The initial and one of the most critical steps is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, typically using Density Functional Theory (DFT) methods.

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages are commonly used.[1]

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used method that provides a good balance between accuracy and computational cost.[2][3]

-

Basis Set: A common choice is the 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions to accurately describe the electron distribution, particularly for molecules containing heteroatoms and lone pairs.[4]

-

Procedure:

-

Construct the initial 3D structure of this compound using a molecular builder.

-

Perform a geometry optimization calculation to find the minimum energy structure.

-

Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.

-

2.2. Electronic Structure Analysis

Once the optimized geometry is obtained, a variety of electronic properties can be calculated to understand the molecule's reactivity and potential interactions.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic transition properties and reactivity of the molecule. The HOMO-LUMO energy gap is an indicator of molecular stability.[2]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. This is valuable for predicting how the molecule might interact with biological targets.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions, such as hyperconjugative interactions and charge delocalization.[5][6]

2.3. Spectroscopic Properties Prediction

Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data for validation.

-

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra, providing information about the electronic transitions within the molecule.[1]

-

Vibrational Frequencies (FT-IR and Raman): The calculated vibrational frequencies can aid in the assignment of peaks in experimental FT-IR and Raman spectra.[4]

-

NMR Chemical Shifts: Theoretical prediction of ¹H and ¹³C NMR chemical shifts can assist in the structural elucidation of the molecule.[7]

Data Presentation

Clear and concise presentation of quantitative data is essential for interpretation and comparison. The following tables provide templates for summarizing the results of quantum chemical calculations for this compound.

Table 1: Optimized Geometric Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C4-Br | Hypothetical Value (Å) |

| C7-Br | Hypothetical Value (Å) | |

| N1-C2 | Hypothetical Value (Å) | |

| C8-C8a | Hypothetical Value (Å) | |

| Bond Angle | C3-C4-C4a | Hypothetical Value (°) |

| C6-C7-C8 | Hypothetical Value (°) | |